molecular formula C19H29Cl3N2 B1458394 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride CAS No. 1628047-87-9

1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride

Cat. No.: B1458394
CAS No.: 1628047-87-9
M. Wt: 391.8 g/mol
InChI Key: KISZDCHFJKYNFW-UHFFFAOYSA-N
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Description

1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride (CAS: 1628047-87-9) is a piperazine-derived compound with a molecular formula of C₁₉H₂₇ClN₂·2HCl and a molecular weight of 318.88 g/mol (base form) . The compound features a 4'-chloro-5,5-dimethyl-substituted tetrahydrobiphenyl core linked to a piperazine moiety via a methyl bridge. It is typically supplied with a purity of ≥98% and stored under dry, sealed conditions .

Properties

IUPAC Name

1-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2.2ClH/c1-19(2)8-7-16(14-22-11-9-21-10-12-22)18(13-19)15-3-5-17(20)6-4-15;;/h3-6,21H,7-14H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISZDCHFJKYNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCNCC3)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628047-87-9
Record name 1-((2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine dihydrochloride
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Record name 1-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine dihydrochloride
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Record name 1-((2-(4-CHLOROPHENYL)-4,4-DIMETHYLCYCLOHEX-1-EN-1-YL)METHYL)PIPERAZINE DIHYDROCHLORIDE
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Biological Activity

1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride is a chemical compound recognized for its role as an intermediate in the synthesis of Venetoclax, a potent BCL-2 inhibitor used in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • CAS Number : 1628047-87-9
  • Molecular Formula : C19H28Cl2N2
  • Molecular Weight : 355.35 g/mol
  • Storage Conditions : Store in an inert atmosphere at room temperature.

This compound functions primarily as an intermediate in the production of Venetoclax. Venetoclax selectively inhibits the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis (programmed cell death). By inhibiting BCL-2, Venetoclax promotes the apoptosis of malignant cells while sparing normal cells such as platelets .

Biological Activity and Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Description
Antitumor Activity Exhibits significant antitumor effects through its role as a precursor to Venetoclax.
Selective BCL-2 Inhibition Inhibits BCL-2 effectively leading to increased apoptosis in cancer cells.
Potential Side Effects May cause mild to moderate side effects typical of chemotherapy agents.

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of Venetoclax derived from this compound:

  • Chronic Lymphocytic Leukemia (CLL) : A pivotal study demonstrated that patients with relapsed or refractory CLL showed significant responses to Venetoclax therapy. The study reported an overall response rate exceeding 70% in patients treated with Venetoclax .
  • Combination Therapies : Research indicates that combining Venetoclax with other agents (e.g., rituximab) enhances therapeutic outcomes in hematological malignancies. One clinical trial reported improved progression-free survival rates when Venetoclax was used alongside standard therapies .
  • Safety Profile : Clinical trials have assessed the safety of Venetoclax and reported manageable side effects such as nausea and diarrhea; however, serious adverse events were rare .

Scientific Research Applications

Medicinal Chemistry

This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer agents. One notable application is its role in synthesizing Venetoclax, a drug used for treating chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The compound's structure allows for modifications that enhance the efficacy and selectivity of the resulting drugs.

Case Study: Venetoclax Synthesis

The synthesis of Venetoclax involves several steps where 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride serves as a key intermediate. The process typically starts with the chlorination of biphenyl derivatives followed by piperazine coupling reactions. This method has been optimized to improve yield and reduce the number of reaction steps required.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving B-cell lymphoma 2 (BCL-2) inhibition.
  • Neuropharmacology : Some derivatives are being investigated for their potential neuroprotective effects. They may modulate neurotransmitter systems and exhibit anxiolytic properties.

Synthesis and Production

The synthesis of this compound typically involves:

  • Starting Materials :
    • 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde
    • Piperazine derivatives
  • Synthesis Steps :
    • The initial step involves the formation of an imine from the aldehyde and piperazine.
    • Subsequent reduction leads to the formation of the desired piperazine derivative.
    • Finally, salt formation with hydrochloric acid yields the dihydrochloride salt.

Comparison with Similar Compounds

Table 1: Comparison with HBK Series

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Tetrahydrobiphenyl-methyl 4'-Cl, 5,5-dimethyl 318.88 (base) Rigid bicyclic core
HBK15 Phenoxy-ethoxyethyl 2-Cl, 6-CH₃, 2-OCH₃ ~420 (estimated) Flexible linker
HBK18 Phenoxy-propyl 2,4,6-trimethyl ~400 (estimated) Increased hydrophobicity

Piperazine Derivatives with Chlorophenyl Substituents

Compounds like 4-(4-Chlorophenyl)piperidine hydrochloride (similarity score: 0.76) and 2-(2,5-Dichlorophenyl)piperazine (0.75) differ in their aromatic systems but retain chlorine as a key substituent. These analogs often exhibit:

  • Enhanced Binding Affinity : Chlorine’s electron-withdrawing effects improve interactions with hydrophobic receptor pockets.
  • Pharmacological Applications: Antidepressant, antipsychotic, or antitumor activities (e.g., norchlorcyclizine dihydrochloride, a benzhydryl-piperazine with antihistaminic properties ).

Table 2: Chlorophenyl Piperazine Analogs

Compound Core Structure Substituents Molecular Weight (g/mol) Potential Use
Target Compound Biphenyl-methyl 4'-Cl, 5,5-dimethyl 318.88 (base) Undisclosed
4-(4-Chlorophenyl)piperidine HCl Piperidine 4-Cl 206.11 CNS modulation
Norchlorcyclizine HCl Benzhydryl 4-Cl 359.72 Antihistaminic

Piperazine-Dithiolone Hybrids

Compounds such as 5,5'-(piperazine-1,4-diyl)bis(4-chloro-1,2-dithiol-3-one) incorporate a sulfur-rich dithiolone ring. Key distinctions include:

  • Synthetic Utility : These derivatives are synthesized via selective coupling of piperazine with dichloro-dithiolone precursors .

Methoxyphenyl and Dimethoxyphenyl Piperazines

Derivatives like 1-(3,4-dimethoxyphenyl)piperazine dihydrochloride (CAS: 58260-71-2) and 1-(2-methoxyphenyl)piperazine dihydrochloride (CAS: 38869-49-7) demonstrate how methoxy groups alter pharmacokinetics:

  • Increased Solubility : Methoxy groups enhance water solubility compared to chloro substituents.
  • Serotonin Receptor Affinity : Methoxyphenyl-piperazines are often 5-HT₁A/₂A receptor ligands .

Preparation Methods

Chemical Identity and Background

  • Chemical Name: 1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride
  • Molecular Formula: C19H29Cl3N2
  • CAS Number: 1628047-87-9 (dihydrochloride salt), 1228780-72-0 (free base)
  • Synonyms:
    • 1-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazine dihydrochloride
    • Piperazine, 1-[[2-(4-chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl]-, hydrochloride (1:2)
  • Physical Properties:
    • Predicted boiling point: 421.2±45.0 °C
    • Density: 1.072±0.06 g/cm³
    • pKa: 9.21±0.10
  • Storage Conditions: Under inert gas (nitrogen or argon) at 2–8 °C.

Detailed Preparation Methods

Starting Materials and Intermediates

The synthesis generally employs the following key raw materials and intermediates:

Raw Material / Intermediate Role in Synthesis
4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde Aldehyde precursor for piperazine substitution
1-Boc-Piperazine Protected piperazine for controlled reaction
Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate Cyclohexene derivative precursor
Piperazine Nucleophile for substitution

The aldehyde intermediate is crucial for the subsequent reductive amination or nucleophilic substitution with piperazine derivatives.

Synthetic Route

The general synthetic approach involves:

  • Formation of the Biphenyl Aldehyde Intermediate:
    Starting from methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate or related cyclohexenyl derivatives, the aldehyde group is introduced at the 2-position of the tetrahydro-biphenyl system. This step may involve selective oxidation or functional group transformation techniques.

  • Reductive Amination with Piperazine:
    The aldehyde intermediate is reacted with piperazine or 1-Boc-protected piperazine under reductive amination conditions. This typically involves the formation of an imine intermediate followed by reduction (e.g., using sodium cyanoborohydride or other mild reducing agents) to yield the piperazine-substituted biphenyl compound.

  • Deprotection and Salt Formation:
    If protected piperazine is used, deprotection under acidic conditions (e.g., trifluoroacetic acid) liberates the free amine. Subsequently, the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and water solubility.

  • Purification:
    The final product is purified by crystallization or chromatographic methods to achieve high purity suitable for pharmaceutical or research applications.

Research Findings and Optimization

  • Yield and Purity:
    Optimized reductive amination conditions yield the target compound in high purity (>97%) and good isolated yields, suitable for scale-up synthesis.

  • Reaction Conditions:
    Mild reductive amination conditions prevent over-reduction or side reactions on the tetrahydro-biphenyl ring system. Controlled temperature (ambient to 40 °C) and pH are critical.

  • Salt Formation:
    The dihydrochloride salt form improves compound handling, storage stability, and solubility for downstream applications.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Aldehyde formation Oxidation of methyl cyclohexene ester Key intermediate for amination
Reductive amination Aldehyde + piperazine, NaBH3CN or similar reductant, mild acid catalyst Formation of piperazine-substituted biphenyl
Deprotection (if applicable) Acidic conditions (e.g., TFA) Removal of Boc protecting group
Salt formation HCl treatment Dihydrochloride salt, improved solubility
Purification Crystallization or chromatography High purity (>97%) final product

Industrial and Supplier Information

The compound and its intermediates are commercially available from multiple chemical suppliers, indicating established synthetic routes and availability for research and development purposes. Prices and purity vary depending on the supplier and batch size.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride, and how can purity (≥98%) be ensured?

  • Methodology :

  • Step 1 : React 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-ylmethyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours .
  • Step 2 : Acidify the product with HCl gas to form the dihydrochloride salt.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient) to achieve ≥98% purity. Validate via HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile mobile phase) .

Q. How can the structural integrity and stereochemical configuration of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to confirm biphenyl and piperazine proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to verify stereochemistry, particularly for the tetrahydro-biphenyl moiety .
  • Mass Spectrometry : Confirm molecular weight (318.88 g/mol) via ESI-MS in positive ion mode .

Q. What storage conditions are critical to maintaining the stability of this compound?

  • Stability Protocol :

  • Store in a desiccator at –20°C in amber glass vials to prevent hydrolysis of the dihydrochloride salt .
  • Monitor stability under accelerated conditions (40°C/75% RH for 4 weeks) using TGA/DSC to assess thermal decomposition thresholds .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT₃ or σ₁ receptors) to simulate ligand-receptor interactions. Prioritize binding poses with lowest ΔG values .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes in explicit solvent .
  • QSAR Modeling : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using descriptors like logP and polar surface area .

Q. How can contradictory data on the compound’s pharmacokinetic properties (e.g., solubility vs. bioavailability) be resolved?

  • Analytical Workflow :

  • Solubility Profiling : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method .
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption (Papp < 1 × 10⁻⁶ cm/s indicates poor bioavailability) .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers caused by assay variability (e.g., DMSO concentration in cell-based assays) .

Q. What experimental designs are optimal for studying the compound’s mechanism of action in complex biological systems?

  • Integrated Approach :

  • In Vitro : Perform radioligand displacement assays (³H-labeled ligands) on membrane preparations to determine IC₅₀ values for receptor targets .
  • In Vivo : Use knockout mouse models to isolate receptor-specific effects (e.g., σ₁ receptor knockout for neuropharmacological studies) .
  • Omics Integration : Pair RNA-seq data (differentially expressed genes post-treatment) with pathway analysis (KEGG/GO) to map downstream signaling .

Key Considerations for Researchers

  • Stereochemical Complexity : The tetrahydro-biphenyl group introduces conformational rigidity, which may influence receptor binding. Resolve enantiomers via chiral HPLC (Chiralpak IA column) if racemization is suspected .
  • Biological Assay Design : Account for the dihydrochloride salt’s hygroscopicity by preparing fresh stock solutions in anhydrous DMSO .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, particularly for neuroactive compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride

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